molecular formula C18H16Br2N4O2S B11673351 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11673351
M. Wt: 512.2 g/mol
InChI Key: FWQYLWWJGUALRW-ZVBGSRNCSA-N
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Description

This compound is a Schiff base derivative featuring a hydrazide backbone substituted with a 3,5-dibromo-2-hydroxyphenyl group and a 1-ethyl-1H-benzimidazole-2-sulfanyl moiety. Its structure is characterized by:

  • E-configuration at the azomethine (C=N) bond, typical of hydrazone derivatives .
  • Benzimidazole sulfanyl group, a heterocyclic system known for pharmacological relevance, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C18H16Br2N4O2S

Molecular Weight

512.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16Br2N4O2S/c1-2-24-15-6-4-3-5-14(15)22-18(24)27-10-16(25)23-21-9-11-7-12(19)8-13(20)17(11)26/h3-9,26H,2,10H2,1H3,(H,23,25)/b21-9+

InChI Key

FWQYLWWJGUALRW-ZVBGSRNCSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide. A series of benzimidazole derivatives have shown significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer progression, such as aromatase .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Research indicates that similar hydrazone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds enhance their efficacy against resistant strains .

Antioxidant Activity

Compounds containing the dibromo-hydroxyphenyl moiety have demonstrated antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The presence of hydroxyl groups contributes to radical scavenging capabilities, making these compounds valuable in formulations aimed at reducing oxidative damage .

Cancer Treatment

Given its anticancer properties, this compound is being investigated as a potential therapeutic agent in oncology. Preclinical studies are essential for determining its efficacy and safety profiles before clinical trials can commence.

Antimicrobial Formulations

The antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria. Formulations incorporating this compound could be developed for topical or systemic use.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating strong potency.
Study 2Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains with potential for further development into new antibiotics.
Study 3Antioxidant ActivityHighlighted significant radical scavenging ability compared to standard antioxidants used in clinical settings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Hydrazide Backbone

Table 1: Key Structural Differences Among Analogs
Compound Name Substituent at R1 (Hydrazide) Substituent at R2 (Aromatic) Key Features Reference
Target Compound 1-Ethyl-1H-benzimidazole-2-sulfanyl 3,5-Dibromo-2-hydroxyphenyl High halogen content; benzimidazole enhances bioactivity -
2-(1H-Benzotriazol-1-yl)-N′-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylene]acetohydrazide 1H-Benzotriazol-1-yl 3,5-Dibromo-2-hydroxyphenyl Triazole instead of benzimidazole; similar halogenation
(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide 4-Phenyl-1H-1,2,3-triazol-1-yl 3,5-Dibromo-2-hydroxyphenyl Phenyl-triazole group; comparable bromine substitution
(E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide Methoxybenzoyl 3,5-Dichloro-2-hydroxyphenyl Cl instead of Br; methoxy group alters electronic properties
2-[(4-Hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{2-nitrobenzylidene}acetohydrazide 4-Hydroxy-3,5-dimethylbenzyl 2-Nitrobenzylidene Nitro group (electron-withdrawing); methyl substituents reduce steric bulk

Key Observations :

  • Heterocyclic Influence : Benzimidazole (target) and benzotriazole () exhibit distinct hydrogen-bonding capabilities. Benzimidazole’s NH group may participate in stronger intermolecular interactions than triazole’s N-heteroatoms .
  • Electronic Modifications : Methoxy () and nitro () groups alter electron density, affecting reactivity and binding to biological targets.

Key Observations :

  • Synthesis : All analogs are synthesized via hydrazide-aldehyde condensation, often catalyzed by acetic acid .
  • Crystallography : SHELX software dominates structural refinement, enabling precise determination of E-configuration and hydrogen-bonding networks .
  • Thermal Stability : High melting points (e.g., 231°C for ) suggest robust intermolecular interactions, likely due to halogen and hydrogen bonding .
Table 3: Functional Group Impact on Properties
Functional Group Role in Target Compound Comparison to Analogs
3,5-Dibromo-2-hydroxyphenyl Enhances halogen bonding; increases molecular weight Bromine > Chlorine () in electronegativity and steric effects
Benzimidazole-2-sulfanyl Potential kinase inhibition; sulfur enables disulfide bonding More bioactive than triazole () or nitro () groups
Hydrazide backbone Chelates metal ions; forms stable Schiff bases Common across all analogs; critical for structural integrity

Key Observations :

  • Bioactivity : Benzimidazole derivatives are associated with anticancer and antimicrobial activity, surpassing triazole analogs in some cases .
  • Solubility : Bromine and benzimidazole may reduce aqueous solubility compared to methoxy or methyl-substituted compounds (e.g., ).

Biological Activity

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

The compound features a hydrazone structure, which is known for its versatile biological activities. The key components of its structure include:

  • Dibromo-substituted phenyl group : This moiety often enhances biological activity due to the electron-withdrawing effects of the bromine atoms.
  • Benzimidazole unit : Known for its pharmacological properties, this group contributes to the compound's interaction with biological targets.
  • Hydrazide functionality : This part of the molecule is crucial for its reactivity and potential biological interactions.

Structural Formula

The structural formula can be represented as follows:

C18H15Br2N3O2\text{C}_{18}\text{H}_{15}\text{Br}_2\text{N}_3\text{O}_2

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1840 µg/mL
Bacillus subtilis2030 µg/mL

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. The findings indicate moderate effectiveness against common fungal pathogens:

Fungal Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Candida albicans1260 µg/mL
Aspergillus niger1450 µg/mL

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)28

These results indicate that this compound possesses notable cytotoxicity against several cancer cell lines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of DNA synthesis : The hydrazone structure may interfere with nucleic acid metabolism in microbial cells.
  • Disruption of membrane integrity : The presence of bromine atoms could enhance membrane permeability in target cells.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of a brominated aldehyde (e.g., 3,5-dibromo-2-hydroxybenzaldehyde) with a sulfanyl-acetohydrazide intermediate.
  • Step 2 : Refluxing in absolute ethanol with hydrazine hydrate (1.2 eq) under inert atmosphere for 4–6 hours, monitored by TLC (chloroform:methanol, 7:3) .
  • Purification : Column chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) may enhance coupling efficiency in precursor steps .

Key Considerations :

  • Control reaction temperature (80–90°C) to avoid side reactions.
  • Use anhydrous solvents to prevent hydrolysis of the hydrazide group.

Q. How is the compound characterized to confirm structural integrity?

A combination of analytical techniques is employed:

Method Conditions/Parameters Purpose
¹H/¹³C NMR DMSO-d₆, 400/500 MHzConfirm hydrazone linkage, aromatic protons, and substituents .
Mass Spectrometry ESI-MS in positive ion modeVerify molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern.
Elemental Analysis CHNS microanalysis (deviation ≤0.4%)Validate empirical formula .
FT-IR KBr pellet, 400–4000 cm⁻¹Identify N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .

Note : Discrepancies in NMR splitting patterns may arise from E/Z isomerism; use NOESY to confirm configuration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is critical:

  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 for full-matrix least-squares refinement (R₁ < 0.05 for I > 2σ(I)) .
  • Key Metrics :
  • Dihedral Angles : Between aromatic rings (e.g., 5.4° deviation indicates near-planarity ).
  • Hydrogen Bonding : O-H···N and N-H···O interactions stabilize the crystal lattice (Table 1).

Table 1 : Hydrogen bond geometry (Å, °) for a structural analog :

D-H···AD-HH···AD···A∠D-H-A
O1-H1···N20.821.852.663170
N1-H1A···O20.862.082.934171
  • Validation : Check for PLATON alerts (e.g., solvent voids, ADDSYM symmetry mismatches) .

Q. How to address contradictory bioactivity data across studies?

Contradictions often arise from assay variability. Mitigation strategies:

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • Control Redox Interference : Add catalase to neutralize H₂O₂ artifacts in ROS-based assays .
  • SAR Analysis : Compare substituent effects (e.g., bromine vs. chlorine at 3,5-positions) on IC₅₀ values (Table 2).

Table 2 : Hypothetical structure-activity relationship (SAR) for analogs:

R₁ (Position)R₂ (Position)IC₅₀ (μM)Target
Br (3,5)Ethyl (N)12.3Topoisomerase II
Cl (3,5)Methyl (N)28.7Topoisomerase II
  • Statistical Validation : Apply Design of Experiments (DoE) to optimize dose-response testing .

Q. What computational methods predict intermolecular interactions in the solid state?

  • Hirshfeld Surface Analysis : CrystalExplorer software quantifies close contacts (e.g., H···Br interactions contribute 8–12% to the surface area).
  • DFT Calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level to model hydrogen-bond energies (e.g., O-H···N = −25 kJ/mol) .
  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., C(6) chains for N-H···O interactions) .

Methodological Notes

  • Synthesis Reproducibility : Pre-dry glassware to avoid hydrolysis of the hydrazide intermediate .
  • Crystallization : Use slow evaporation from DMF/water (1:3) to obtain diffraction-quality crystals .
  • Bioassay Pitfalls : Pre-screen for aggregation-based false positives using dynamic light scattering (DLS) .

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